

GSK299115A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GSK299115A

Cat. No.: B1672378

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An in-depth examination of the chemical structure, properties, and biological activities of the multi-kinase inhibitor **GSK299115A**.

This technical guide provides a comprehensive overview of **GSK299115A**, a potent inhibitor of G Protein-coupled Receptor Kinases (GRKs), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical characteristics of this compound.

Chemical Structure and Properties

GSK299115A is a small molecule inhibitor with the molecular formula $C_{20}H_{16}Cl_2N_4O_2$ and a molecular weight of 415.27 g/mol ^[1] Its chemical structure is presented below.

Chemical Structure of **GSK299115A**

Caption: 2D chemical structure of **GSK299115A**.

A summary of the key chemical and physical properties of **GSK299115A** is provided in the table below.

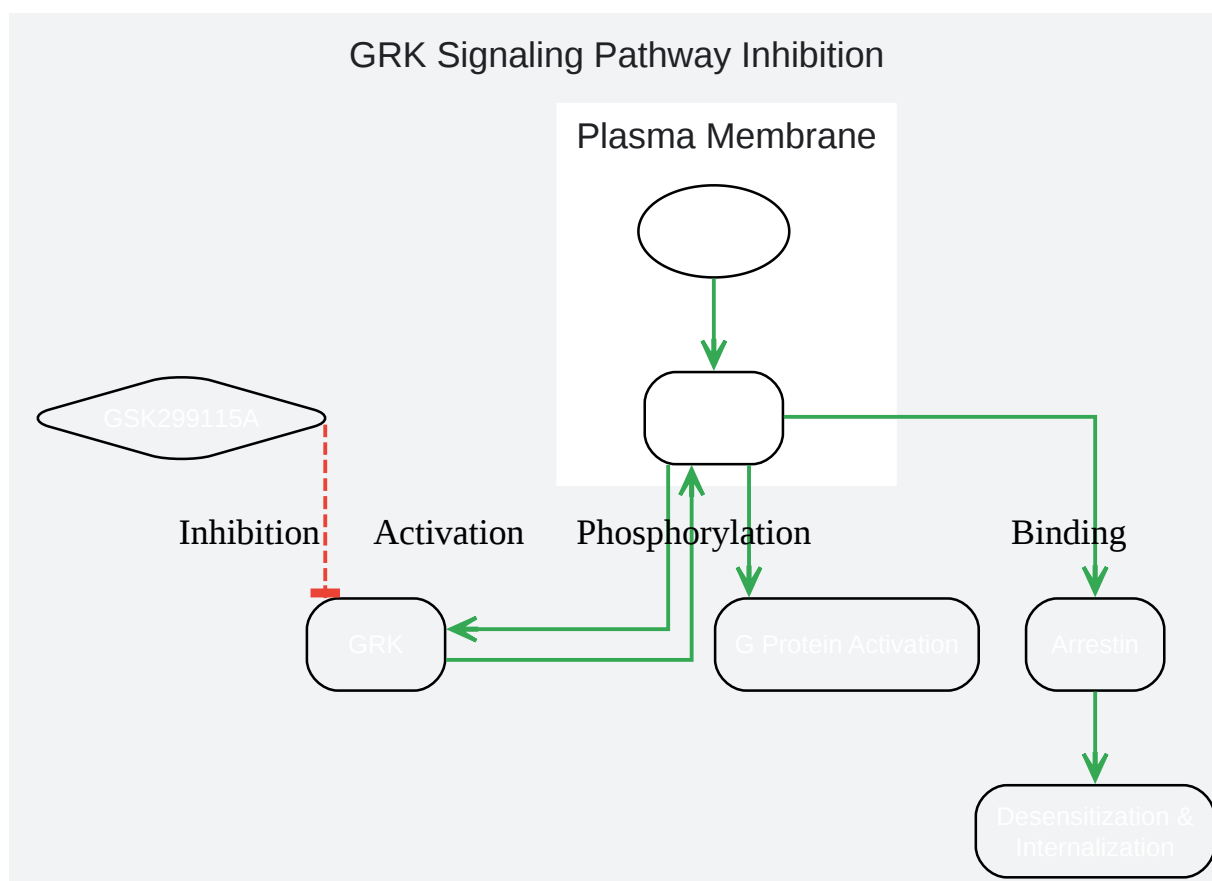
Property	Value
Molecular Formula	C20H16Cl2N4O2
Molecular Weight	415.27 g/mol
CAS Number	864082-35-9
Appearance	Solid
Solubility	DMSO: 50 mg/mL (120.4 mM)
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months

Mechanism of Action and Signaling Pathways

GSK299115A is a multi-target kinase inhibitor, primarily targeting GRKs, PKA, and ROCK1. Its inhibitory activity against these kinases disrupts key signaling pathways involved in a variety of cellular processes.

Inhibition of G Protein-coupled Receptor Kinases (GRKs)

GRKs play a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRKs are recruited to the receptor and phosphorylate its intracellular domains. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinder further G protein activation and initiate receptor internalization, thereby dampening the signaling cascade. By inhibiting GRKs, **GSK299115A** can prevent this desensitization process, leading to prolonged and enhanced signaling through GPCRs.

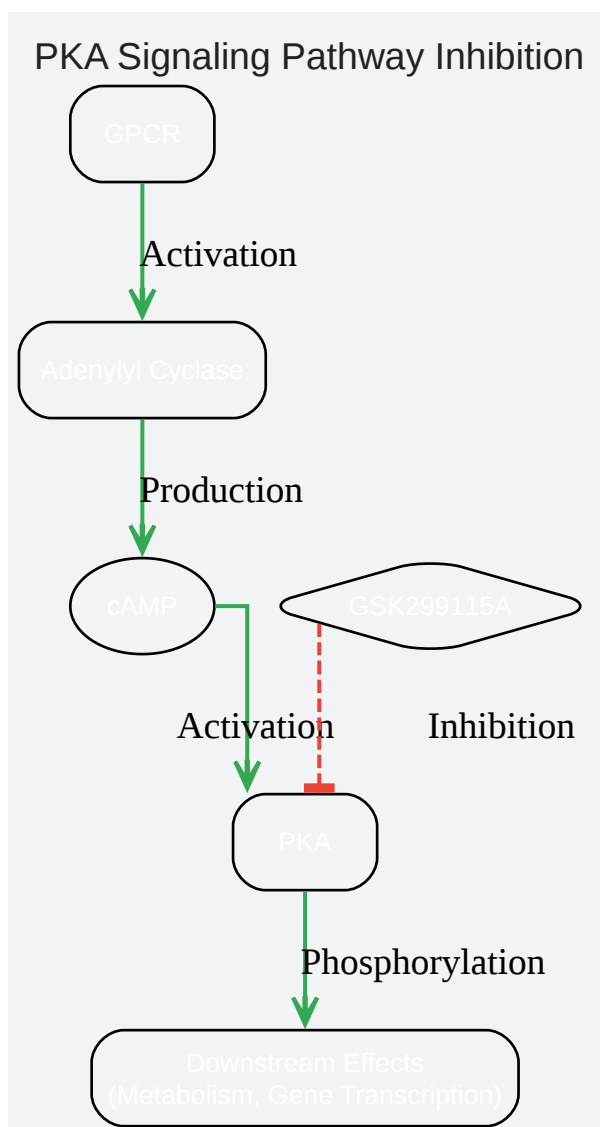


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Caption: Inhibition of the GRK signaling pathway by **GSK299115A**.

Inhibition of Protein Kinase A (PKA)

PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway. The activation of many GPCRs leads to the production of cAMP, which in turn activates PKA. Activated PKA phosphorylates a wide array of substrate proteins, thereby regulating diverse cellular functions, including metabolism, gene transcription, and cell growth. Inhibition of PKA by **GSK299115A** can modulate these downstream effects.



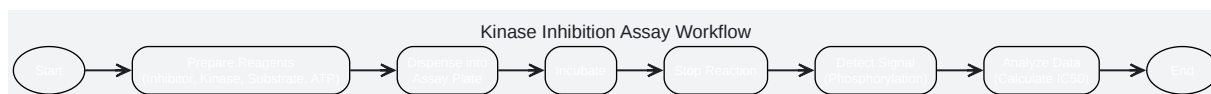
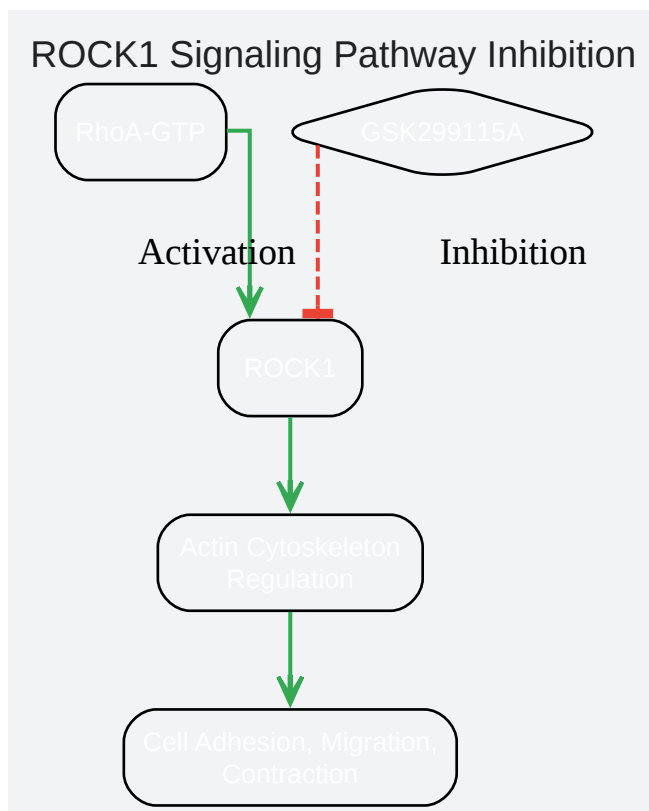
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Caption: Inhibition of the PKA signaling pathway by **GSK299115A**.

Inhibition of Rho-associated Kinase 1 (ROCK1)

ROCK1 is a serine/threonine kinase that plays a central role in regulating the actin cytoskeleton. It is a key effector of the small GTPase RhoA. The RhoA/ROCK1 pathway is involved in processes such as cell adhesion, migration, contraction, and proliferation.

GSK299115A has been shown to be a selective inhibitor of ROCK1 with an IC₅₀ value of 8 nM.^[1] This inhibition can impact cellular functions that are dependent on the actin cytoskeleton.



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References

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